4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde
Description
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde (CAS: 1064288-38-5) is a benzaldehyde derivative featuring a hydroxyl group at the para position (C4) and morpholinomethyl substituents at the meta positions (C3 and C5). It is synthesized via methods involving nucleophilic substitution or Mannich reactions, with a purity of ≥98% .
Properties
IUPAC Name |
4-hydroxy-3,5-bis(morpholin-4-ylmethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c20-13-14-9-15(11-18-1-5-22-6-2-18)17(21)16(10-14)12-19-3-7-23-8-4-19/h9-10,13,21H,1-8,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXKAOYTRGOGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC(=C2O)CN3CCOCC3)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde typically involves a Mannich reaction. The general procedure includes the reaction of 4-hydroxyacetophenone with formaldehyde and morpholine in a solvent such as 1,4-dioxane. The reaction mixture is subjected to microwave irradiation at 120°C for 15-30 minutes . The product is then purified using column chromatography. Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions with amines to form Schiff bases, which are useful in various applications.
Scientific Research Applications
Key Chemical Reactions
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.
- Reduction : The aldehyde can be reduced to primary alcohols using reducing agents such as sodium borohydride.
- Substitution : The hydroxyl group can participate in nucleophilic substitution reactions.
- Condensation : The compound can form Schiff bases through condensation with amines, which are useful in various applications.
Chemistry
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules, particularly in the development of fluorescent chelates for labeling physiologically active materials like antigens and hormones. These chelates exhibit high stability and sensitivity, making them valuable in biochemical assays .
Biology
This compound has been investigated for its biological activities. Studies indicate potential antimalarial and antiproliferative effects, suggesting that derivatives of this compound may inhibit the growth of certain cancer cells by interfering with cellular processes such as DNA replication and protein synthesis .
Medicine
Research has shown that derivatives of this compound exhibit promising activities against various diseases. For instance, compounds derived from this structure have been evaluated for their efficacy against cancer cells and infectious diseases, highlighting their potential role in drug development .
Industrial Applications
In the industrial sector, this compound is used for synthesizing various chemicals and materials due to its reactivity. Its derivatives are applied in the production of dyes and pigments, pharmaceuticals, and agrochemicals .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of several derivatives of this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the compound could enhance its therapeutic potential against specific cancer types .
Case Study 2: Fluorescent Labeling
Research on fluorescent chelates utilizing this compound showed that it could effectively label proteins and nucleic acids for imaging purposes. The chelates formed were water-soluble and stable under physiological conditions, making them suitable for biological applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for organic synthesis; formation of fluorescent chelates. |
| Biology | Potential antimalarial and anticancer activities; inhibition of cell growth. |
| Medicine | Development of new drug candidates targeting various diseases. |
| Industry | Synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of certain cancer cells by interfering with cellular processes such as DNA replication and protein synthesis . The compound’s structure allows it to form stable complexes with biological molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (C3, C5) | Melting Point (°C) | logP | Key Properties |
|---|---|---|---|---|---|---|
| 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde | C₁₇H₂₂N₂O₃ | 302.37 | Morpholinomethyl | Not reported | ~2.5* | Polar, moderate solubility in DMSO/DMF |
| 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | C₁₃H₁₈O₂ | 206.28 | Isopropyl | 119–120 | 3.68 | Lipophilic, soluble in ethyl acetate |
| Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) | C₉H₁₀O₄ | 182.18 | Methoxy | 110–112 | 1.5 | Antioxidant, water-insoluble |
| 4-Hydroxy-3,5-dimethylbenzaldehyde | C₉H₁₀O₂ | 150.17 | Methyl | Not reported | 0.8 | Low hydrophobicity, crystalline solid |
| 3,5-Diprenyl-4-hydroxybenzaldehyde | C₁₇H₂₂O₂ | 258.35 | Prenyl (3-methylbut-2-enyl) | Not reported | 4.9 | Highly lipophilic, bioactive |
*Estimated based on substituent contributions.
Key Observations :
- Polarity: Morpholinomethyl and methoxy groups enhance polarity compared to alkyl substituents (isopropyl, prenyl). This impacts solubility; e.g., the target compound is likely more soluble in polar aprotic solvents than its alkylated analogs .
- Lipophilicity : Prenyl and isopropyl groups increase logP, favoring membrane permeability and bioactivity .
- Thermal Stability: The isopropyl derivative exhibits a defined melting point (119–120°C), suggesting crystalline stability, whereas morpholinomethyl analogs may have lower melting points due to flexible side chains .
Solubility and Stability
- Morpholinomethyl Derivative: Likely stable in inert atmospheres; solubility enhanced in DMSO or methanol due to polar groups .
- Isopropyl Derivative : Stable at room temperature; soluble in dichloromethane and ethyl acetate .
- Prenylated Analog : Requires cold storage (-20°C) for long-term stability; soluble in chloroform or acetone .
Biological Activity
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The chemical formula for this compound is , and it is characterized by the presence of hydroxyl and morpholinomethyl groups attached to a benzaldehyde structure. Its synthesis typically involves a Mannich reaction, where 4-hydroxyacetophenone reacts with formaldehyde and morpholine under microwave irradiation conditions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacteria.
- Antiproliferative Effects : The compound has shown potential antiproliferative activity against various cancer cell lines. It appears to interfere with cellular processes such as DNA replication and protein synthesis, leading to inhibited growth of cancer cells .
- Neuroprotective Effects : In certain studies, derivatives of this compound have been evaluated for their neuroprotective properties, particularly in models of diabetic neuropathy. These derivatives have demonstrated the ability to reduce glucose-induced neuronal death .
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets:
- Inhibition of Hsp90 : Some derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival and proliferation. By binding to Hsp90, these compounds can disrupt its function and promote apoptosis in cancer cells .
- Cell Cycle Interference : The compound may also affect cell cycle progression by inhibiting key enzymes involved in cell division, such as cyclin-dependent kinases (CDKs).
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antiproliferative Study : A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly compared to controls. The observed IC50 values indicated potent activity against breast cancer cells (MCF-7) and lung cancer cells (A549) with values around 10 µM.
- Neuroprotection Research : In an animal model of diabetic neuropathy, derivatives of this compound were shown to significantly decrease neuronal loss when administered prior to exposure to high glucose levels. This suggests a protective effect against glucotoxicity .
- Antimicrobial Testing : Recent evaluations have shown that the compound exhibits activity against drug-resistant strains of bacteria, suggesting its potential role in overcoming antibiotic resistance .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-3,5-bis(pyrrolidinomethyl)benzaldehyde | Pyrrolidine groups instead of morpholine | Varying antiproliferative effects |
| 4-Hydroxy-3,5-bis(piperidinomethyl)benzaldehyde | Piperidine groups | Similar neuroprotective properties |
| 4-Hydroxy-3,5-bis(diethylaminomethyl)benzaldehyde | Diethylamine groups | Enhanced solubility and bioactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves the Mannich reaction, where morpholine reacts with formaldehyde and a substituted benzaldehyde precursor. For example, refluxing in ethanol with glacial acetic acid as a catalyst (4–6 hours) is typical . Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of morpholine) and temperature control (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product from byproducts like unreacted aldehydes or oligomers.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to a reference standard .
- NMR : Confirm the presence of morpholine protons (δ 2.4–2.6 ppm for N–CH₂ and δ 3.6–3.8 ppm for O–CH₂) and the aldehyde proton (δ 9.8–10.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to observe the molecular ion peak [M+H]⁺ at m/z 307.2 (calculated for C₁₇H₂₂N₂O₄).
Q. What safety precautions are critical when handling this compound, given limited toxicological data?
- Methodological Answer : Assume acute toxicity based on structural analogs (e.g., 4-(Bromomethyl)benzaldehyde). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste . First-aid measures include flushing eyes with water (15 minutes) and washing skin with soap .
Advanced Research Questions
Q. How does the electronic and steric environment of this compound influence its reactivity in nucleophilic addition reactions?
- Methodological Answer : The morpholine groups act as electron-donating substituents, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the bis(morpholinomethyl) groups may slow reactions at the para position. Computational studies (DFT) can quantify charge distribution, while experimental kinetic assays (e.g., reaction with hydrazines) under varying temperatures (25–60°C) can assess steric effects .
Q. What strategies can resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., DPPH vs. ABTS assays) or solvent polarity. Standardize protocols:
- Use consistent radical sources (e.g., 100 µM DPPH in ethanol).
- Control pH (6–8) and temperature (25°C).
- Compare IC₅₀ values with reference antioxidants (e.g., Trolox) .
- Advanced studies: Electron paramagnetic resonance (EPR) to detect radical intermediates and clarify redox mechanisms.
Q. How can researchers design derivatives of this compound to enhance its pharmacokinetic properties for pharmacological applications?
- Methodological Answer :
- Lipophilicity adjustment : Introduce alkyl chains or fluorine atoms to modulate logP (target range: 2–4 for blood-brain barrier penetration).
- Metabolic stability : Replace the aldehyde group with a bioisostere (e.g., oxime or amide) to reduce hepatic clearance .
- In vitro assays : Microsomal stability tests (human liver microsomes, NADPH cofactor) and plasma protein binding assays (ultrafiltration) to prioritize lead compounds .
Q. What advanced analytical techniques are required to characterize degradation products of this compound under stressed conditions (e.g., light, heat)?
- Methodological Answer :
- Forced degradation studies : Expose the compound to UV light (254 nm, 48 hours) or heat (60°C, 72 hours) .
- LC-HRMS : Quadrupole-time-of-flight (Q-TOF) MS to identify degradation products (e.g., oxidation of morpholine to morpholine N-oxide, m/z 323.2).
- Stability-indicating methods : Validate HPLC conditions to separate and quantify degradation peaks (<2% impurity threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
